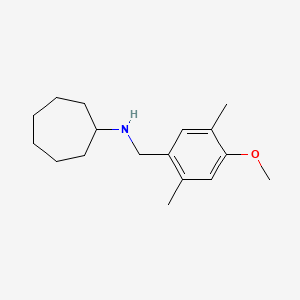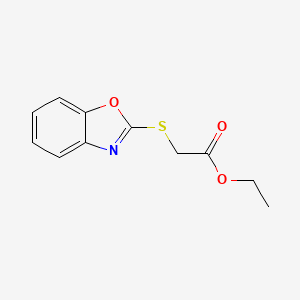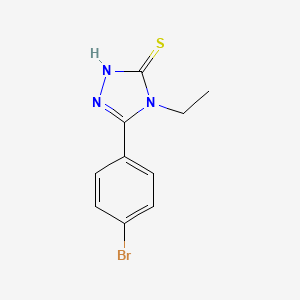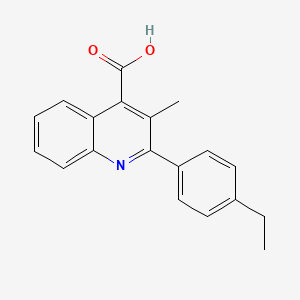
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine” is a compound with the molecular formula C17H27NO . It contains a cycloheptanamine group, which is a seven-membered ring structure with an amine (-NH2) functional group. It also has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with methoxy (-OCH3) and methyl (-CH3) groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the seven-membered cycloheptane ring, the benzene ring of the benzyl group, and the methoxy and methyl substituents on the benzene ring. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine” would be influenced by its functional groups. For example, as an amine, it would be expected to have basic properties. The presence of the aromatic ring and the methoxy group could influence its solubility, boiling point, and other properties .Aplicaciones Científicas De Investigación
Analytical Method Development
Research has focused on developing analytical methods for detecting related compounds. For instance, a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, in serum and urine in cases of intoxication (Poklis et al., 2014).
Pharmacological and Toxicological Profiling
Research has also involved understanding the pharmacological and toxicological profiles of similar compounds. One study detailed the biochemical profile of Wy-45,030, a novel bicyclic compound related to N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine, demonstrating its neurochemical profile predictive of antidepressant activity (Muth et al., 1986).
Receptor Interaction Studies
Investigations into receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines have been conducted. These studies help in understanding the pharmacological properties of these compounds, including their potential hallucinogenic effects and interactions with serotonin receptors (Rickli et al., 2015).
Proteomic Analysis
Research involving proteomic analysis has been performed to understand the molecular alterations caused by similar compounds in human cerebral organoids. For example, a study explored the effects of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) on human cerebral organoids, offering insights into the molecular changes caused by such compounds (Dakić et al., 2017).
Metabolic Pathways and Metabolite Identification
Understanding the metabolic pathways and identifying metabolites of related compounds has been a significant area of research. For example, a study investigated the metabolism of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe, and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives, crucial for understanding their pharmacokinetics and toxicological profiles (Poklis et al., 2015).
Propiedades
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13-11-17(19-3)14(2)10-15(13)12-18-16-8-6-4-5-7-9-16/h10-11,16,18H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNLXFZLWXKKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354502 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
CAS RN |
356092-26-7 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)




![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)



